2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide
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Overview
Description
2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety, along with an oxazolo[4,5-b]pyridine ring system. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolo[4,5-b]pyridine Ring: This step involves the cyclization of a suitable precursor, such as 2-amino-3-chloropyridine, with an appropriate aldehyde or ketone under acidic conditions to form the oxazolo[4,5-b]pyridine ring.
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine Derivatives: These compounds also contain a heterocyclic ring system and exhibit similar biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial and antifibrotic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O4/c1-11-4-5-12(20-24-18-17(29-20)3-2-8-22-18)9-16(11)23-19(26)14-10-13(25(27)28)6-7-15(14)21/h2-10H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYWRMVLZDDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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